3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine
CAS No.: 866049-34-5
Cat. No.: VC4197349
Molecular Formula: C11H15N5O
Molecular Weight: 233.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866049-34-5 |
|---|---|
| Molecular Formula | C11H15N5O |
| Molecular Weight | 233.275 |
| IUPAC Name | 3-methyl-4-(4-methylpiperazin-1-yl)-[1,2]oxazolo[5,4-d]pyrimidine |
| Standard InChI | InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3 |
| Standard InChI Key | FOKHHEIPFSJCAS-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
The compound features a bicyclic framework comprising an isoxazole ring fused to a pyrimidine system at positions 5,4-d, with a 4-methylpiperazino group at position 4 and a methyl substituent at position 3 (Fig. 1). This configuration creates three distinct pharmacophoric regions:
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Electron-deficient pyrimidine core: Facilitates π-π stacking with aromatic residues in enzyme active sites .
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Isoxazole oxygen: Provides hydrogen bond acceptor capability.
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4-Methylpiperazine side chain: Enhances solubility and enables protonation at physiological pH, promoting membrane penetration .
Molecular Characteristics
Theoretical calculations predict a polar surface area of 68.9 Ų and AlogP value of 1.32, suggesting moderate blood-brain barrier permeability. Crystallographic data for analogs indicate planar geometry in the fused ring system, with the piperazine group adopting a chair conformation .
Synthetic Methodologies
Cyclization Strategies
Primary synthesis routes involve sequential cyclization reactions:
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Isoxazole Formation: Condensation of β-diketones with hydroxylamine derivatives under acidic conditions generates the isoxazole ring .
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Pyrimidine Annulation: Reaction with amidines or urea derivatives at elevated temperatures (120–150°C) completes the bicyclic system .
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Piperazine Introduction: Nucleophilic aromatic substitution using 4-methylpiperazine in DMF at 80°C installs the final substituent.
Biological Activity Profile
Antiproliferative Effects
In vitro screens against 60 cancer cell lines (NCI-60) reveal that structural analogs inhibit proliferation with GI<sub>50</sub> values of 1.8–4.3 μM . Mechanistic studies indicate:
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EGFR-TK Inhibition: 78% suppression at 10 μM via competitive ATP binding (K<sub>i</sub> = 0.42 μM) .
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Caspase-3 Activation: 3.5-fold increase in enzymatic activity, inducing apoptosis in Jurkat cells .
| Organism | IC<sub>50</sub> (μM) | Selectivity Index |
|---|---|---|
| Trypanosoma brucei | 0.94–3.26 | >37 |
| Leishmania infantum | 12.4 | 8.2 |
Derivatives show 98% inhibition of T. brucei proteasome at 5 μM, with minimal cytotoxicity against THP1 macrophages (CC<sub>50</sub> > 100 μM) .
Enzymatic Interactions
Adenylate Cyclase Modulation
Co-crystallization studies with mammalian adenylate cyclases (ACs) demonstrate allosteric regulation:
Kinase Selectivity
Profiling against 468 human kinases reveals >50% inhibition for:
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ABL1 (63%)
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FLT3 (58%)
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EGFR (78%)
Selectivity stems from hydrogen bonding with gatekeeper Thr790 and hydrophobic packing against Leu844 .
Pharmacological Prospects
Druglikeness Assessment
| Parameter | Value | Ideal Range |
|---|---|---|
| MW | 233.275 | <500 |
| H-bond donors | 1 | ≤5 |
| H-bond acceptors | 5 | ≤10 |
| Rotatable bonds | 3 | ≤10 |
| Lipinski violations | 0 | 0 |
The compound complies with all Lipinski rules, suggesting oral bioavailability.
Toxicity Considerations
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